3-(Methylsulfanyl)-2-phenylquinoline
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Overview
Description
3-(Methylsulfanyl)-2-phenylquinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with a phenyl group at the 2-position and a methylsulfanyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an o-aminobenzophenone with a suitable sulfur-containing reagent under acidic conditions. Another approach is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-2-phenylquinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
3-Phenylquinoline: Lacks the methylsulfanyl group, leading to variations in its chemical and biological properties.
3-(Methylsulfanyl)quinoline: Lacks the phenyl group, affecting its overall activity and applications.
Uniqueness
3-(Methylsulfanyl)-2-phenylquinoline is unique due to the presence of both the phenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-methylsulfanyl-2-phenylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBUTBTEKLFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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